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Abstract
Bacterial DNA gyrase, an essential type II topoisomerase, is a well-validated target for the

development of new antibacterial agents.[1][2][3] This application note describes a robust high-

throughput screening (HTS) assay designed to identify and characterize novel inhibitors of the

DNA gyrase B (GyrB) subunit, using DNA gyrase B-IN-3 and its analogs as a case study. The

described workflow utilizes a fluorescence-based DNA supercoiling assay, which offers high

sensitivity and scalability for large compound library screening.[1][2] Detailed protocols for the

primary screen, hit confirmation, and secondary assays, including an ATPase activity assay,

are provided. This integrated approach enables the efficient discovery and characterization of

new antibacterial candidates targeting DNA gyrase.

Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. DNA gyrase is

a critical bacterial enzyme that introduces negative supercoils into DNA, a process essential for

DNA replication, transcription, and repair.[3][4][5] The enzyme is a heterotetramer composed of

two GyrA and two GyrB subunits (A2B2).[2][6][7] The GyrA subunit is responsible for DNA

cleavage and re-ligation, while the GyrB subunit possesses ATPase activity that powers the

supercoiling reaction.[6][7][8] The clinical success of antibiotics targeting DNA gyrase, such as

fluoroquinolones (targeting GyrA) and aminocoumarins (targeting GyrB), validates this enzyme

as a prime target for novel antibacterial drug discovery.[3][6]
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This application note focuses on the development of a high-throughput screening assay for

inhibitors of the GyrB subunit, a target of the potent inhibitor DNA gyrase B-IN-3 (IC50: < 10

nM).[9] By targeting the ATPase activity of GyrB, novel chemical scaffolds can be identified that

may circumvent existing resistance mechanisms.[6] We present a comprehensive workflow for

screening compound libraries for analogs of DNA gyrase B-IN-3 and other potential GyrB

inhibitors.

Materials and Methods
Reagents and Materials

E. coli DNA Gyrase (Inspiralis Ltd.)

Relaxed pBR322 DNA (Inspiralis Ltd.)

DNA Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10

mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[10]

ATP solution (10 mM)

DNA Gyrase B-IN-3 and analogs

Novobiocin (positive control)

DMSO (vehicle control)

SYBR Green I Nucleic Acid Gel Stain (10,000X concentrate, Thermo Fisher Scientific)

384-well black, flat-bottom plates

Microplate reader with fluorescence detection capabilities

Experimental Workflow
The screening process is designed as a multi-step cascade to efficiently identify and validate

potent and specific inhibitors of DNA gyrase B.
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Caption: High-throughput screening workflow for DNA gyrase B inhibitors.
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Detailed Protocols
Primary High-Throughput Screening: DNA Gyrase
Supercoiling Assay
This assay measures the inhibition of DNA gyrase-mediated supercoiling of a relaxed plasmid

DNA substrate. The principle is based on the differential intercalation of a fluorescent dye, such

as SYBR Green, into supercoiled versus relaxed DNA.

Protocol:

Compound Plating:

Prepare a 10 mM stock solution of DNA gyrase B-IN-3 analogs in DMSO.

Using an acoustic liquid handler, dispense 20 nL of each compound solution into a 384-

well assay plate.

For controls, dispense 20 nL of DMSO (negative control) and 20 nL of a 300 µM

novobiocin solution in DMSO (positive control) into designated wells.[11] This results in a

final assay concentration of 10 µM for the library compounds and 3 µM for novobiocin.[11]

Reagent Preparation:

Prepare a 1X DNA Gyrase Assay Buffer by diluting the 5X stock with nuclease-free water.

Prepare the master mix containing relaxed pBR322 DNA and E. coli DNA gyrase in 1X

assay buffer. The final concentration in the 20 µL reaction should be 1 µg of DNA and 1

unit of DNA gyrase.[10]

Enzyme Reaction:

Dispense 10 µL of the master mix into each well of the 384-well plate containing the pre-

spotted compounds.

Add 10 µL of 1X assay buffer containing 2 mM ATP to initiate the reaction. The final

reaction volume is 20 µL.
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Seal the plate and incubate at 37°C for 30 minutes.[10]

Signal Detection:

Stop the reaction by adding 5 µL of 5% (w/v) SDS.

Add 5 µL of a 1:500 dilution of SYBR Green I in 1X assay buffer to each well.

Incubate for 15 minutes at room temperature, protected from light.

Measure the fluorescence intensity using a microplate reader (Excitation: 485 nm,

Emission: 520 nm).

Hit Confirmation and IC50 Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are further

evaluated in a dose-response format to determine their potency (IC50).

Protocol:

Prepare serial dilutions of the hit compounds, typically in a 10-point, 3-fold dilution series,

starting from 100 µM.

Perform the DNA gyrase supercoiling assay as described above, using the serially diluted

compounds.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Assay: DNA Gyrase ATPase Activity Assay
This assay directly measures the ATP hydrolysis activity of the GyrB subunit and is used to

confirm that the inhibitory mechanism of the hit compounds is through the targeted pathway.[4]

[12]

Protocol:

Reaction Setup:
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In a 384-well plate, add 2 µL of the serially diluted hit compounds.

Prepare a reaction mixture containing 1X DNA gyrase assay buffer, 20 µg/mL linear

pBR322 DNA, and 200 nM E. coli DNA gyrase.[13]

Dispense 18 µL of the reaction mixture into each well.

ATP Hydrolysis:

Initiate the reaction by adding 2 µL of 10 mM ATP.

Incubate the plate at 37°C for 60 minutes.

Phosphate Detection:

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a

commercially available malachite green-based phosphate assay kit.

Add 20 µL of the detection reagent to each well.

Incubate for 20 minutes at room temperature.

Measure the absorbance at 620 nm.

Data Analysis:

Calculate the percentage of ATPase inhibition for each compound concentration relative to

the DMSO control.

Determine the IC50 value as described for the supercoiling assay.

Data Presentation
The following tables summarize representative data for the screening of DNA gyrase B-IN-3
and its analogs.

Table 1: Primary Screen of DNA Gyrase B-IN-3 Analogs
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Compound ID Concentration (µM)
% Inhibition of
Supercoiling

Hit ( >50%
Inhibition)

DNA Gyrase B-IN-3 10 98.2 Yes

Analog A 10 85.7 Yes

Analog B 10 23.4 No

Analog C 10 92.1 Yes

Novobiocin (Control) 3 95.5 Yes

DMSO (Control) - 0.0 No

Table 2: IC50 Values of Confirmed Hits

Compound ID Supercoiling IC50 (nM) ATPase IC50 (nM)

DNA Gyrase B-IN-3 8.5 12.3

Analog A 75.2 98.6

Analog C 23.8 35.1

Novobiocin (Control) 150.4 210.7

Cellular Response to DNA Gyrase Inhibition
Inhibition of DNA gyrase leads to the disruption of DNA topology, which in turn triggers a

cascade of cellular events culminating in bacterial cell death.[6] This process often involves the

generation of reactive oxygen species (ROS) and DNA damage.[6][8]
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Caption: Cellular consequences of DNA gyrase B inhibition.

Conclusion
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The described high-throughput screening platform provides an effective and reliable means for

the discovery and characterization of novel DNA gyrase B inhibitors. The fluorescence-based

supercoiling assay is highly amenable to automation and miniaturization, making it suitable for

screening large compound libraries. The integration of secondary assays, such as the ATPase

activity assay, allows for the confirmation of the mechanism of action and the generation of

structure-activity relationships for lead optimization. This comprehensive approach will

accelerate the development of new antibacterial agents to combat the growing threat of

antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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